1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9Br3O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then subjected to further bromination to introduce the bromomethyl groups at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Major Products
Substitution: Products include iodinated derivatives.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 1,2,5-trimethyl-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene involves its reactivity due to the presence of bromine atoms and the methoxy group. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,5-bis(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
135588-90-8 |
---|---|
Molekularformel |
C9H9Br3O |
Molekulargewicht |
372.88 g/mol |
IUPAC-Name |
1-bromo-2,5-bis(bromomethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-13-9-3-6(4-10)8(12)2-7(9)5-11/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
CNLZYJYBYWUZKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CBr)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.